
Soluble epoxide hydrolase inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soluble epoxide hydrolase (sEH) is a class of α/β-fold hydrolase enzymes that exist in numerous organs and tissues, including the liver, kidney, brain, and vasculature . This homodimer enzyme is responsible for degrading epoxyeicosatrienoic acids to the less active vicinal diols, dihydroxyeicosatrienoic acids by adding a molecule of water to an epoxide in the cytochrome P450 pathway . Inhibitors of sEH, known as soluble epoxide hydrolase inhibitors (sEHIs), have been developed to increase lipid epoxides, including EETs . These inhibitors have been found to reduce blood pressure, improve insulin sensitivity, and decrease inflammation .
Molecular Structure Analysis
The molecular structure of sEHIs has been evaluated and an exemplary structure-activity relationship has been provided for further development of potent inhibitors . According to the findings, urea-based inhibitors were preferred to the amide-based scaffolds due to the better fitting into the active site . An aromatic linker is a suitable bridge to connect primary and secondary pharmacophores compared with aliphatic linkers .Chemical Reactions Analysis
The chemical reactions involving sEHIs are primarily related to the metabolism of epoxyeicosatrienoic acids (EETs). The sEH enzyme converts EETs and other epoxyfatty acids (EpFA) to their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby diminishing, eliminating, or altering the beneficial effects of EETs .Applications De Recherche Scientifique
Therapeutic Potentials and Patent Landscape
sEH inhibitors have been recognized for effectively elevating epoxyeicosatrienoic acids levels and reducing dihydroxyeicosatrienoic acids, translating to therapeutic potentials for multiple disease indications such as hypertension, diabetes, stroke, dyslipidemia, pain, immunological disorders, eye diseases, and neurological diseases. An extensive range of sEH inhibitors including amides, ureas, thioamides, thioureas, carbamates, acyl hydrazones, chalcone oxdies, and others have been documented in over 100 patent publications, outlining their proposed applications and in vitro and in vivo data (Hong C Shen, 2010).
Interconnection with Disease Pathologies
The inhibition of sEH has been closely linked with cardiovascular, central nervous system, and metabolic diseases. The maintenance of endogenous epoxyeicosatrienoic acids (EETs) levels and reduction of dihydroxyeicosatrienoic acids (DHETs) levels through sEH inhibition suggest therapeutic potential for these diseases. The last two decades have seen a surge in the development of sEH inhibitors, synthesized chemically or isolated from natural sources, signifying their broad therapeutic implications (Sun et al., 2020).
Investigating sEH in Living Cells
The development of a small fluorescent sEH inhibitor has enabled the study of sEH engagement in living cells. Such inhibitors are crucial for understanding the role of sEH in inflammation-related diseases and central nervous system (CNS) diseases like Alzheimer's. The ability to visualize sEH in cells through fluorescence microscopy opens new avenues for investigating its physiological and pathological roles (Brunst et al., 2022).
Safety And Hazards
The safety of sEHIs has been studied in clinical trials. The most frequent adverse events reported were headache and contact dermatitis . No clinically significant differences in ECG, vital signs, or laboratory parameters were noted . Plasma concentrations of '6294, a sEH inhibitor, increased with single doses between 2-20mg, with a half-life ranging from 25-42.7 hours .
Orientations Futures
The potential applications for sEHIs are expanding, covering cancer, ocular diseases, pulmonary, kidney, heart, liver, and neural pathologies . The possibility of local delivery of inhibitors makes the eye an appealing target for future sEH drug development initiatives . In addition, there has been significant expansion of the potential clinical paths for sEHIs including clinical trials for COPD, with positive initial findings demonstrating improved endothelial function in smokers with COPD .
Propriétés
Numéro CAS |
1241826-88-9 |
|---|---|
Nom du produit |
Soluble epoxide hydrolase inhibitor |
Formule moléculaire |
C₁₈H₁₂F₅N₅O₃ |
Poids moléculaire |
441.31 |
Nom IUPAC |
N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |
Clé InChI |
ZXXHBMCIQXGVRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



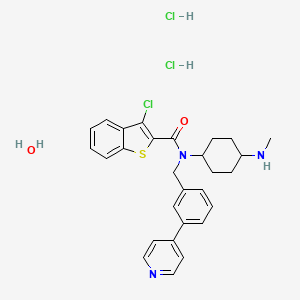
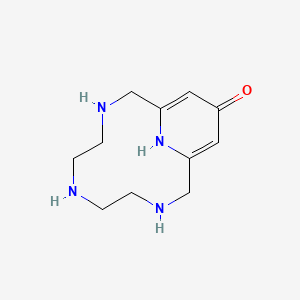
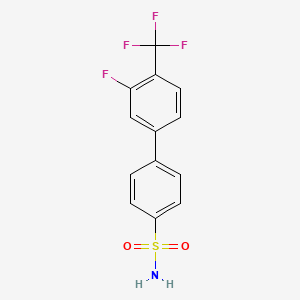
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
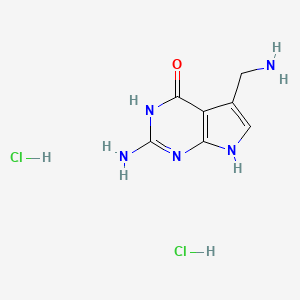
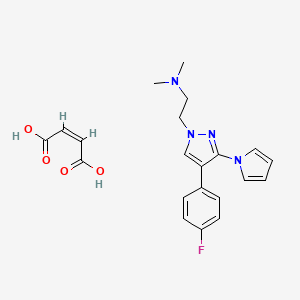
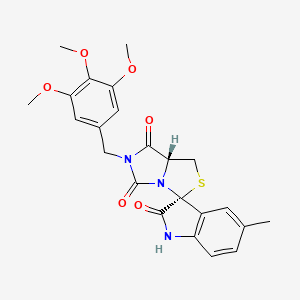
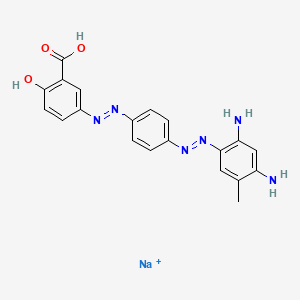
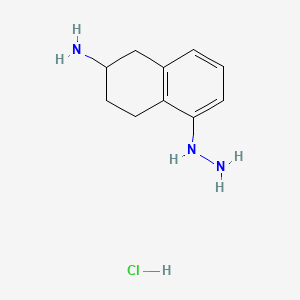

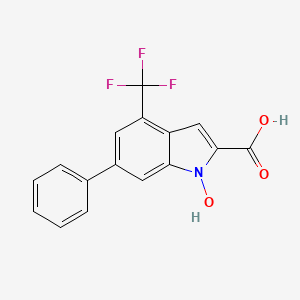
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)